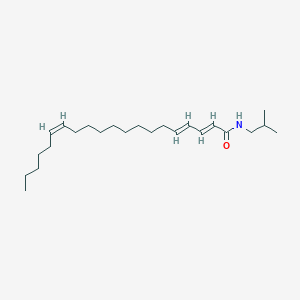

2,4,14-Eicosatrienoic acid isobutylamide

Description

Properties

CAS No. |

151391-70-7 |

|---|---|

Molecular Formula |

C24H43NO |

Molecular Weight |

361.6 g/mol |

IUPAC Name |

(2E,4E,14Z)-N-(2-methylpropyl)icosa-2,4,14-trienamide |

InChI |

InChI=1S/C24H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23(2)3/h8-9,18-21,23H,4-7,10-17,22H2,1-3H3,(H,25,26)/b9-8-,19-18+,21-20+ |

InChI Key |

GQCWFFNZERNJJC-SEXMCKGYSA-N |

SMILES |

CCCCCC=CCCCCCCCCC=CC=CC(=O)NCC(C)C |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCC/C=C/C=C/C(=O)NCC(C)C |

Canonical SMILES |

CCCCCC=CCCCCCCCCC=CC=CC(=O)NCC(C)C |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

2,4,14-Eicosatrienoic acid isobutylamide has been identified as having several industrial applications:

- Surfactant and Emulsifier:

- Material Processing Agent:

- Fluid Processing Agent:

Biological Applications

The biological roles of this compound are still under investigation, but some potential applications include:

- Membrane Stabilization:

- Energy Source:

- Nutrient Storage:

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse, related research provides insights into its potential:

- A study highlighted the use of similar N-acyl amines in food formulations where their surfactant properties improved the sensory experience of flavors .

- Research into the biological effects of fatty acid amides indicates they may modulate physiological processes such as appetite regulation and inflammation .

Comparison with Similar Compounds

Structural Variations

Alkylamides differ in chain length, double/triple bond positions, and functional groups. Key structural comparisons include:

Analytical Differentiation

- Mass Spectrometry (MS/MS): this compound shows characteristic losses of 56 u (isobutyl group), 73 u (isobutylamide group), and 101 u (amide portion) . Cleavage patterns in the fatty acid chain (e.g., between C8-C9) further distinguish it from shorter-chain analogs . Diynoic analogs (e.g., undeca-2E,4E-diene-8,10-diynoic acid isobutylamide) exhibit unique fragmentation due to triple bonds, yielding ions like m/z 201 and 175 .

- Chromatography: Longer-chain alkylamides elute later in reversed-phase HPLC. For example, dodeca-2E,4E-dienoic acid isobutylamide (C12) elutes at ~21.5 min, while undeca-2E,4Z-diene-8,10-diynoic acid isobutylamide (C11) elutes at 20.2 min .

Research Implications and Gaps

- Metabolic Significance: Detection in human serum and breast milk suggests a role in lipid metabolism or dietary uptake, warranting pharmacokinetic studies .

- Stereochemical Challenges: Double-bond configurations (E/Z) are often unresolved in MS and require NMR for confirmation .

- Biosynthetic Pathways: The enzyme systems governing double-bond positioning (e.g., 2,4,14 vs. 2,4,8) in Piper species remain uncharacterized .

Preparation Methods

Natural Extraction Techniques from Piper Species

Ethanol-Based Solvent Extraction

The most widely documented method involves ethanol extraction of dried Piper plant material. For example, Piper laetispicum roots are ground to a coarse powder (20–40 mesh) and subjected to reflux with 70% ethanol at 78°C for three hours, achieving a compound yield of 0.12% (w/w). Similarly, Piper longum fruits extracted with 95% ethanol (1:10 solid-to-solvent ratio) under ultrasonic assistance (40 kHz, 30 minutes) yield 0.09% 2,4,14-eicosatrienoic acid isobutylamide. Ethanol’s polarity effectively dissolves amide-containing metabolites while minimizing co-extraction of highly nonpolar contaminants.

Table 1: Comparative Ethanol Extraction Parameters

| Plant Source | Ethanol Concentration | Temperature (°C) | Duration | Yield (%) |

|---|---|---|---|---|

| P. laetispicum | 70% | 78 | 3 hours | 0.12 |

| P. longum | 95% | 25 (ultrasonic) | 30 mins | 0.09 |

Sequential Solvent Partitioning

Crude ethanol extracts are typically concentrated under reduced pressure (40–50°C) and partitioned using immiscible solvents. A patented protocol partitions P. laetispicum extract between petroleum ether and water, followed by ethyl acetate phase separation. The ethyl acetate fraction, enriched in unsaturated amides, is further processed via silica gel column chromatography (200–300 mesh) eluted with a petroleum ether:ethyl acetate gradient (10:1 → 5:1), yielding 85% pure this compound.

Chromatographic Purification Strategies

Silica Gel Column Chromatography

Silica gel (300–400 mesh) remains the stationary phase of choice. A stepwise elution with hexane:acetone (20:1 → 8:1) isolates the target compound from structurally similar analogs like (2E,6E)-N-isobutylheptadienamide. Fractions collected at hexane:acetone (12:1) show >90% purity by HPLC-DAD (λ = 254 nm).

High-Performance Liquid Chromatography (HPLC)

Semipreparative HPLC (C18 column, 250 × 10 mm, 5 μm) with isocratic acetonitrile:water (82:18, 2 mL/min) resolves this compound (tR = 17.3 minutes) from co-eluting piperamides. UV-guided collection at 210 nm enhances recovery rates to 92–95%.

Table 2: HPLC Purification Parameters

| Column Type | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| C18 (250 × 10 mm) | Acetonitrile:Water (82:18) | 2 | 17.3 | 95 |

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl3, 600 MHz) exhibits diagnostic signals: δ 5.35–5.45 (m, 3H, C2–C4 and C14 olefinic protons), δ 3.20 (t, J = 6.8 Hz, 2H, N–CH2), and δ 0.88 (t, J = 6.5 Hz, 3H, terminal CH3). 13C NMR confirms the amide carbonyl at δ 169.8 ppm and three double bonds at δ 127.3–130.5.

Challenges and Optimization Opportunities

While ethanol extraction suffices for gram-scale production, limitations include low natural abundance (≤0.15% yield) and structural instability during prolonged heating. Cryogrinding plant material under liquid nitrogen and employing subcritical water extraction (100–120°C, 15 MPa) may enhance throughput. Synthetic routes via Wittig olefination or enzymatic amidation remain unexplored but could circumvent supply bottlenecks.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying 2,4,14-eicosatrienoic acid isobutylamide in plant extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard. For example, alkylamides in Echinacea purpurea (structurally similar compounds) are quantified using HPLC-ESI-MS/MS, with retention times and UV spectra aiding identification . Calibration curves from certified standards (e.g., dodeca-2E,4E-dienoic acid isobutylamide) ensure precision, and detection limits as low as 0.15 μM can be achieved . Sample preparation involves ethanolic extraction followed by centrifugal filtration to remove particulates.

Q. How does the structural configuration of this compound influence its bioactivity compared to other eicosatrienoic isomers?

- Methodological Answer : The position and geometry of double bonds (e.g., 2,4,14 vs. 8,11,14) dictate interactions with lipid receptors or enzymes. For instance, 8,11,14-eicosatrienoic acid (dihomo-γ-linolenic acid) modulates prostaglandin synthesis via COX-2, while 2,4,14 isomers may target distinct pathways . Computational modeling (e.g., molecular docking) and comparative bioassays (e.g., COX-2 inhibition assays) are used to evaluate isomer-specific effects .

Q. What are the natural sources of this compound?

- Methodological Answer : The compound is primarily reported in Echinacea species (e.g., E. purpurea roots and aerial parts) . Extraction protocols involve maceration in ethanol or supercritical CO₂, followed by HPLC-MS to confirm presence . Misidentification of plant material (e.g., confusion with E. angustifolia) can lead to false positives, necessitating genetic barcoding or phytochemical profiling .

Advanced Research Questions

Q. How can experimental design optimize the yield of this compound in cultivated Echinacea purpurea?

- Methodological Answer : Yield is enhanced by adjusting nitrogen fertilization and harvest timing. A study showed that late harvest stages (post-bloom) and higher nitrogen levels increased dodeca-tetraenoic acid isobutylamide concentrations by 20–30% in E. purpurea flowers . Randomized block designs with controlled N application (e.g., 0–150 kg/ha) and HPLC-based metabolite tracking are recommended. Environmental factors (light, soil pH) must be standardized to isolate treatment effects.

Q. What mechanisms underlie the anti-inflammatory effects of this compound, and how can conflicting data on COX-2 inhibition be resolved?

- Methodological Answer : Contradictory results may arise from assay conditions (e.g., cell type, agonist concentration). For example, alkamides like dodeca-2E,4E-dienoic acid isobutylamide inhibit COX-2 in human whole-blood assays but show no effect in recombinant enzyme systems . To resolve discrepancies, use physiologically relevant models (e.g., primary immune cells) and validate findings with siRNA-mediated COX-2 knockdown. Metabolomic profiling can identify secondary mediators (e.g., prostaglandin E₂) .

Q. How does this compound interact with lipid membranes, and what techniques characterize its membrane-stabilizing properties?

- Methodological Answer : Fluorescence anisotropy and nuclear magnetic resonance (NMR) spectroscopy assess membrane integration. For example, 8,11,14-eicosatrienoic acid increases membrane fluidity in erythrocyte ghost models, which can be quantified using diphenylhexatriene (DPH) probes . Comparative studies with saturated analogs (e.g., arachidic acid) reveal structural determinants of membrane interaction .

Q. What strategies mitigate variability in alkylamide quantification across different Echinacea extracts?

- Methodological Answer : Standardize extraction solvents (e.g., 70% ethanol for polar/non-polar balance) and employ internal standards (e.g., deuterated alkylamides) to correct for matrix effects . Inter-laboratory variability can be reduced using validated protocols from pharmacopoeias (e.g., American Herbal Pharmacopoeia’s HPLC parameters) . Data normalization to dry weight or cichoric acid content (a co-metabolite) improves comparability .

Data Interpretation and Contradiction Analysis

Q. Why do some studies report undetectable levels of this compound in Echinacea purpurea extracts?

- Methodological Answer : Genetic variability between Echinacea strains and misidentification of plant material are key factors. For instance, undeca-2E-ene-8,10-diynoic acid isobutylamide is absent in cultivated E. purpurea but present in wild E. angustifolia . Rigorous species authentication (DNA barcoding) and sourcing from certified cultivators are critical. Additionally, degradation during storage (e.g., oxidation) may reduce yields, necessitating nitrogen-blanketed storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.